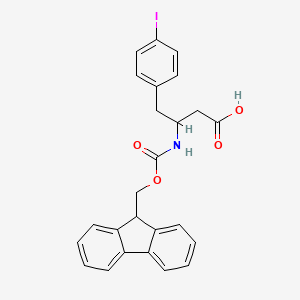![molecular formula C23H28N2O5 B15204266 (2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid](/img/structure/B15204266.png)
(2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid is a chiral amino acid derivative. Chiral amino acids are extensively applied in the pharmaceutical, food, cosmetic, agricultural, and feedstuff industries due to their significant applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chiral amino acids, including (2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid, can be achieved through various methods. One notable method is enzymatic asymmetric synthesis, which includes:
- Asymmetric reductive amination of keto acids
- Asymmetric transfer of an amino group to keto acids
- Enantioselective addition of ammonia to α,β-unsaturated acids
- Aldol condensation of an amino acid to aldehydes
Industrial Production Methods
Industrial production methods for chiral amino acids often involve the use of chiral auxiliaries and catalysts to achieve high enantioselectivity. Enantiopure tert-butanesulfinamide is one such chiral auxiliary that has been extensively used in the stereoselective synthesis of amines and their derivatives .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid undergoes various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
- Oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)
- Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄)
- Substitution reactions often involve nucleophiles like halides and amines
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Studied for its role in enzymatic processes and protein synthesis
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and food additives
Mechanism of Action
The mechanism by which (2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence enzymatic activity, protein synthesis, and other biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid can be compared with other chiral amino acids and their derivatives, such as:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of functional groups that allow for diverse chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C23H28N2O5 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H28N2O5/c1-16(2)20(24-23(29)30-15-18-12-8-5-9-13-18)21(26)25(3)19(22(27)28)14-17-10-6-4-7-11-17/h4-13,16,19-20H,14-15H2,1-3H3,(H,24,29)(H,27,28)/t19-,20-/m0/s1 |
InChI Key |
NXVVBKDSVUKDJA-PMACEKPBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)N(C)C(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




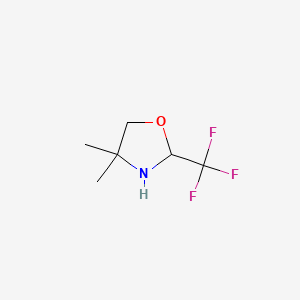
![5-[4-(Benzyloxy)phenyl]-2-furoic acid](/img/structure/B15204208.png)
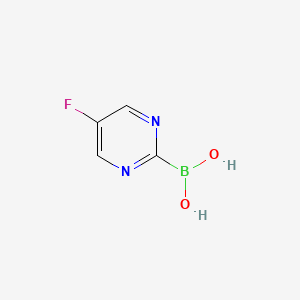
![1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purin-4(5H)-one](/img/structure/B15204215.png)
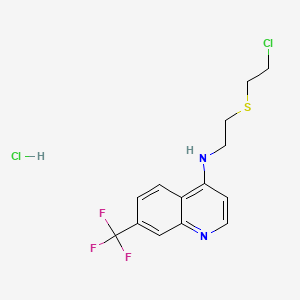
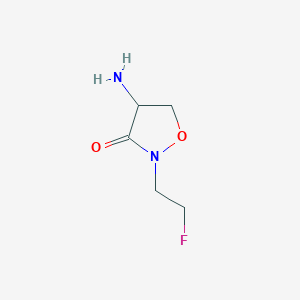
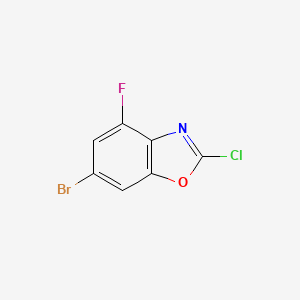
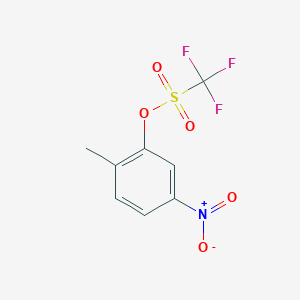
![4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9'-xanthen]-2-yl)-1,3,2-dioxaborolane](/img/structure/B15204243.png)
